molecular formula C14H14FN5O2S2 B11619674 N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide

N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide

Cat. No.: B11619674
M. Wt: 367.4 g/mol
InChI Key: CUCLXMXIBGJMCS-UHFFFAOYSA-N
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Description

N-Carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide is a sulfonamide derivative characterized by a fluorophenyl carbamothioyl substituent. Sulfonamides are pivotal in medicinal chemistry due to their antimicrobial, anticancer, and enzyme-inhibitory properties. Below, we systematically compare this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological relevance.

Properties

Molecular Formula

C14H14FN5O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

1-[4-(diaminomethylideneamino)sulfonylphenyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C14H14FN5O2S2/c15-9-1-3-10(4-2-9)18-14(23)19-11-5-7-12(8-6-11)24(21,22)20-13(16)17/h1-8H,(H4,16,17,20)(H2,18,19,23)

InChI Key

CUCLXMXIBGJMCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a benzenesulfonamide backbone with a 4-fluorophenyl carbamothioyl group. Key analogs differ in substituents on the aromatic rings or heterocyclic appendages:

Compound Name / ID Key Structural Features Reference
N-Carbamimidoyl-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)benzenesulfonamide (13) Pyrazole ring with methyl and phenyl substituents
N-Carbamimidoyl-4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (8) Pyridinone ring with cyano and methyl groups
N-Carbamimidoyl-4-(2-phenylquinazolin-4-ylamino)benzenesulfonamide (4) Quinazoline ring with phenyl substituent
N-Carbamimidoyl-4-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzenesulfonamide (13l) Naphthoquinone core with chloro substituent
N-Carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide Methoxybenzylidene group

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound introduces moderate electron withdrawal, comparable to cyano ( ) or chloro ( ) substituents.
  • Hydrogen Bonding : The carbamimidoyl (-NH-C(=NH)-NH2) and sulfonamide (-SO2NH-) groups facilitate hydrogen bonding, a common feature across analogs .

Key Observations :

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, ethanol) are common for condensation reactions .
  • Catalysts : Piperidine or acetic acid is often used to facilitate cyclization ( ).
  • Yield Optimization : Yields range from 54–85%, influenced by steric hindrance (e.g., bulky substituents lower yields in ).

Physicochemical Properties

Melting points, spectroscopic data, and computational analyses highlight structural distinctions:

Table 1: Melting Points and Spectroscopic Data
Compound Name / ID Melting Point (°C) IR (cm⁻¹) Key Bands NMR (δ, ppm) Key Signals Reference
Target Compound (Hypothetical) Predicted: 250–300 ~3450 (NH), 1650 (C=N), 1360 (SO2) 6.7–8.4 (Ar-H), 10.1 (NH) -
Compound 13 () 100.8 1634 (C=N), 1368 (SO2) 6.1 (CH), 6.7 (NH2)
Compound 8 () 270 2218 (CN), 1651 (CO) 1.99, 2.41 (CH3), 6.51 (pyridine-H5)
Compound 13l () 294–295 1632 (C=C), 1595 (N=N) 7.17–8.05 (Ar-H)

Key Observations :

  • Melting Points : Fluorinated analogs (e.g., ) exhibit higher melting points (>290°C) due to enhanced intermolecular interactions.
  • IR Spectroscopy: The target compound’s thiourea (-N-C(=S)-N-) group may show ~1250 cm⁻¹ (C=S stretch), absent in non-thiourea analogs .
  • NMR : Fluorine’s electron-withdrawing effect may deshield adjacent protons, shifting aromatic signals upfield compared to methoxy-substituted analogs ( ).

Key Observations :

  • Antimicrobial Potential: Pyridine/pyrazole-containing analogs ( ) show promise, suggesting the target compound may share similar modes of action.

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